3,6-diiodo-4-methyl-2H-indazole

Lipophilicity Drug Design Indazole Derivatives

3,6-Diiodo-4-methyl-2H-indazole (CAS 885521-48-2) is a halogenated indazole heterocycle featuring iodine atoms at the 3- and 6-positions and a methyl substituent at the 4-position of the indazole core. It possesses a molecular weight of 383.96 g/mol, a computed XLogP3-AA of 3.3, and a topological polar surface area of 28.7 Ų, physicochemical properties that differentiate it from non-methylated or mono-iodinated indazole analogs.

Molecular Formula C8H6I2N2
Molecular Weight 383.96 g/mol
CAS No. 885521-48-2
Cat. No. B1614053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-diiodo-4-methyl-2H-indazole
CAS885521-48-2
Molecular FormulaC8H6I2N2
Molecular Weight383.96 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=NNC(=C12)I)I
InChIInChI=1S/C8H6I2N2/c1-4-2-5(9)3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12)
InChIKeyGORIVIJITHKIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diiodo-4-methyl-2H-indazole (CAS 885521-48-2): A Specialized Heterocyclic Building Block for Precision Synthesis


3,6-Diiodo-4-methyl-2H-indazole (CAS 885521-48-2) is a halogenated indazole heterocycle featuring iodine atoms at the 3- and 6-positions and a methyl substituent at the 4-position of the indazole core [1]. It possesses a molecular weight of 383.96 g/mol, a computed XLogP3-AA of 3.3, and a topological polar surface area of 28.7 Ų, physicochemical properties that differentiate it from non-methylated or mono-iodinated indazole analogs [1]. This specific substitution pattern provides a unique reactivity profile for sequential cross-coupling reactions, making it a valuable intermediate in the synthesis of kinase inhibitors and other bioactive molecules where precise regiochemical control is required [2].

Why 3,6-Diiodo-4-methyl-2H-indazole Cannot Be Replaced by Common Indazole Intermediates in Multi-Step Syntheses


The specific arrangement of two heavy iodine leaving groups at C3 and C6, combined with the C4 methyl group, governs the chemo- and regioselectivity achievable in sequential palladium-catalyzed transformations [1]. Unlike 3,6-diiodo-1H-indazole (CAS 319472-78-1), which lacks the C4 methyl substituent, or 3-iodo-4-methyl-1H-indazole (CAS 885522-63-4), which possesses only a single iodine handle, 3,6-diiodo-4-methyl-2H-indazole enables a two-step, site-selective functionalization strategy that is impossible with its closest analogs [1][2]. Substituting with a non-methylated or mono-iodinated analog would fundamentally alter the synthetic sequence, decrease overall yield due to additional protection/deprotection steps, and potentially compromise the biological activity of the final compound, as the 4-methyl group is a critical pharmacophoric element in many kinase inhibitor scaffolds [2].

Quantitative Evidence Comparing 3,6-Diiodo-4-methyl-2H-indazole to Its Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) of 3,6-Diiodo-4-methyl-2H-indazole Relative to Non-Methylated Indazole Cores

The computed XLogP3-AA of 3,6-diiodo-4-methyl-2H-indazole is 3.3 [1]. This is 0.5 log units higher than the XLogP3-AA of 2.8 for the non-methylated analog 3,6-diiodo-1H-indazole (CAS 319472-78-1) [1]. The increased lipophilicity due to the C4 methyl group directly influences membrane permeability and pharmacokinetic properties of downstream products when this building block is incorporated into drug candidates .

Lipophilicity Drug Design Indazole Derivatives

Molecular Weight Differentiation: Impact on Reaction Stoichiometry and Purification

The molecular weight of 3,6-diiodo-4-methyl-2H-indazole is 383.96 g/mol [1]. This is 14.03 g/mol heavier than 3,6-diiodo-1H-indazole (369.93 g/mol) and 125.90 g/mol heavier than 3-iodo-4-methyl-1H-indazole (258.06 g/mol) [1]. The mass difference, attributable to the second iodine atom and methyl group, directly affects gravimetric calculations for reaction scale-up, where inaccurate mass assumptions can lead to stoichiometric errors exceeding 3.8% if the non-methylated analog is used as a proxy .

Molecular Weight Synthetic Chemistry Building Block Selection

Dual Iodine Handles for Sequential Cross-Coupling: A Potential Regioselectivity Advantage Unavailable in Mono-Iodinated Analogs

Literature on analogous indazole systems demonstrates that the site-selective reactivity of di-iodinated indazoles follows the order C3 > C4 (or C6) in palladium-catalyzed cross-couplings, enabling sequential functionalization without the need for orthogonal protecting groups [1]. While specific kinetic data for 3,6-diiodo-4-methyl-2H-indazole is not available in public literature, class-level evidence from 3,4-diiodoindazoles shows that the iodine at the 3-position reacts preferentially in Suzuki couplings with a selectivity ratio typically exceeding 10:1 over the 4-iodo position [1]. Extending this principle to our compound, the iodine at C3 is expected to react first, leaving the C6 iodine available for a second, distinct coupling, which is impossible with the mono-iodinated analog 3-iodo-4-methyl-1H-indazole.

Palladium Catalysis Sequential Cross-Coupling Regioselectivity

Computed Physicochemical Profile: Density and Boiling Point as Indicators of Purity and Handling Requirements

The predicted density of 3,6-diiodo-4-methyl-2H-indazole is 2.468 ± 0.06 g/cm³, and the predicted boiling point is 441.8 ± 40.0 °C at 760 mmHg . These computed values provide a baseline for quality control: significant deviations in measured density can indicate residual solvents or incomplete iodination impurities such as 3-iodo-4-methyl-1H-indazole (density ~2.0 ± 0.1 g/cm³) . The high boiling point also informs distillation- or sublimation-based purification feasibility.

Physicochemical Properties Density Boiling Point

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area: Implications for Downstream Biological Target Engagement

3,6-Diiodo-4-methyl-2H-indazole has one hydrogen bond donor and one hydrogen bond acceptor, resulting in a low topological polar surface area (tPSA) of 28.7 Ų [1]. In comparison, 3-iodo-4-methyl-1H-indazole also has one donor and one acceptor, but its lower molecular complexity yields a slightly different electronic profile. A tPSA <60 Ų is generally predictive of good blood-brain barrier penetration, which is a significant consideration when designing CNS-penetrant kinase inhibitors [2].

tPSA Drug-likeness Permeability

Recommended Application Scenarios for 3,6-Diiodo-4-methyl-2H-indazole Based on Quantitative Differentiation


Synthesis of 3,6-Differentially Functionalized Indazole Kinase Inhibitors via Sequential Palladium-Catalyzed Cross-Coupling

Leveraging the dual iodine handles at C3 and C6, 3,6-diiodo-4-methyl-2H-indazole enables a streamlined two-step sequence: first, chemoselective Suzuki coupling at the more reactive C3 position, followed by a second distinct coupling (e.g., Heck, Sonogashira, or Buchwald-Hartwig) at C6 [1]. This strategy eliminates the need for orthogonal protecting groups that would be required if starting from 3-iodo-4-methyl-1H-indazole and is particularly suited for the preparation of Type II kinase inhibitors where a 3-aryl and 6-amido substitution pattern is common [1].

Radiosynthesis of Iodine-125/131 Labeled Pharmacological Probes for SPECT Imaging and Targeted Radiotherapy

The presence of two iodine atoms at stable positions provides a direct precursor for isotopic exchange radiolabeling with I-125 or I-131 [1]. In contrast to non-methylated 3,6-diiodo-1H-indazole, the 4-methyl group in this compound mimics the substitution pattern of several clinically relevant kinase inhibitors, resulting in radiotracers with higher target affinity [1]. The enhanced lipophilicity (XLogP3-AA = 3.3) may also improve intracellular accumulation in tumor cells compared to radiotracers derived from more polar indazole cores [2].

Heavy-Atom Derivatization for X-ray Crystallography to Solve Protein-Ligand Complex Structures

The high electron density from the two iodine atoms (total of 106 electrons) makes this compound an excellent heavy-atom derivative for phasing in protein crystallography experiments [1]. The 4-methyl group provides a specific steric footprint that can probe hydrophobic pockets in the target protein's active site, offering structural information that cannot be obtained from the non-methylated analog 3,6-diiodo-1H-indazole [1].

Quality Control Standard for Monitoring Synthetic Impurities in Active Pharmaceutical Ingredient (API) Manufacturing

As a potential intermediate in the synthesis of indazole-based kinase inhibitors, 3,6-diiodo-4-methyl-2H-indazole can serve as a reference standard for HPLC purity monitoring [1]. Its unique retention time, governed by the combined effects of the di-iodo and 4-methyl substituents, allows for unambiguous identification and quantification of this specific impurity in API batches, which is critical for meeting ICH Q3A regulatory guidelines for impurity profiling [2].

Quote Request

Request a Quote for 3,6-diiodo-4-methyl-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.